

molecular formula and SMILES of 1-Pyrimidin-2-yl-1,4-diazepane

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Compound of Interest

Compound Name: 1-Pyrimidin-2-yl-1,4-diazepane

Cat. No.: B1333216

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An In-depth Technical Guide to 1-Pyrimidin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of the heterocyclic compound **1-Pyrimidin-2-yl-1,4-diazepane**. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide draws upon established knowledge of its constituent chemical moieties—the pyrimidine ring and the 1,4-diazepane scaffold—to infer its characteristics and potential applications.

Core Molecular Identifiers

The fundamental chemical identifiers for **1-Pyrimidin-2-yl-1,4-diazepane** are essential for database referencing and computational modeling.

Identifier	Value
Molecular Formula	C ₉ H ₁₄ N ₄
SMILES	<chem>C1CNCCN(C1)C2=NC=CC=N2</chem>

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **1-Pyrimidin-2-yl-1,4-diazepane**. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

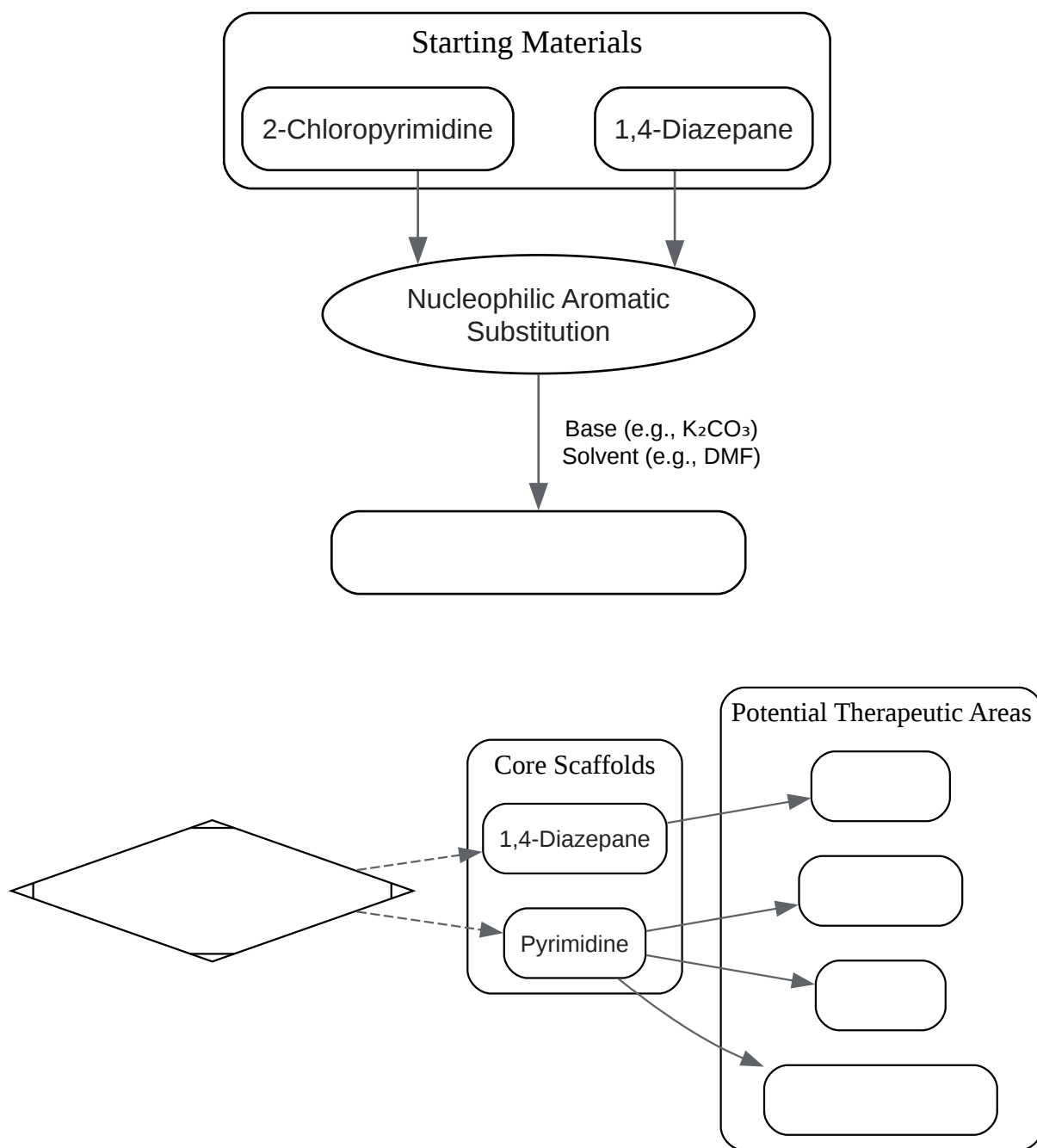
Property	Value
Molecular Weight	178.24 g/mol
Topological Polar Surface Area	41.5 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
LogP (octanol-water partition coefficient)	0.4
Rotatable Bonds	1

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Pyrimidin-2-yl-1,4-diazepane** is not readily available in the reviewed literature, a plausible synthetic pathway can be conceptualized based on established methods for the synthesis of related N-aryl-1,4-diazepanes and pyrimidine derivatives. A common approach involves the nucleophilic substitution reaction between a pyrimidine derivative with a suitable leaving group and 1,4-diazepane.

Conceptual Synthetic Workflow

A likely synthetic route would involve the reaction of 2-chloropyrimidine with 1,4-diazepane. This reaction would proceed via nucleophilic aromatic substitution, where the secondary amine of the diazepane ring attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.



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